1,1'-Azonaphthalene
Overview
Description
1,1’-Azonaphthalene, also known as diazene, di-1-naphthalenyl-, is an organic compound with the molecular formula C20H14N2. It is characterized by the presence of two naphthalene rings connected by a nitrogen-nitrogen double bond.
Mechanism of Action
Target of Action
It’s known that the compound can interact with various biochemical entities, influencing their function and behavior .
Mode of Action
1,1’-Azonaphthalene interacts with its targets through a process known as catalytic asymmetric hydrogenation . This process involves the use of a catalyst, such as rhodium on carbon, to facilitate the reaction . The interaction between 1,1’-Azonaphthalene and its targets leads to changes in the targets’ behavior and function .
Biochemical Pathways
It’s known that the compound can influence the behavior of various biochemical entities, potentially affecting multiple pathways .
Result of Action
It’s known that the compound can influence the behavior of various biochemical entities, leading to changes at the molecular and cellular levels .
Action Environment
The action of 1,1’-Azonaphthalene can be influenced by various environmental factors . These factors could include the presence of other compounds, the pH of the environment, temperature, and more. These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,1’-Azonaphthalene plays a significant role in biochemical reactions, particularly in the study of enzyme inducers. It interacts with various enzymes and proteins, influencing their activity. For instance, it acts as an inhibitor of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis . The compound’s interaction with VEGF involves binding to the enzyme’s active site, thereby inhibiting its function and affecting the angiogenesis process.
Cellular Effects
1,1’-Azonaphthalene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with VEGF can lead to reduced angiogenesis, impacting cell proliferation and survival . Additionally, 1,1’-Azonaphthalene has been studied for its potential to induce cellular proliferation and tumor formation in experimental settings .
Molecular Mechanism
The molecular mechanism of 1,1’-Azonaphthalene involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, such as VEGF, inhibiting their activity . This inhibition can lead to downstream effects on gene expression and cellular processes. Additionally, 1,1’-Azonaphthalene has been shown to participate in organocatalytic arylation reactions, further elucidating its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Azonaphthalene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-Azonaphthalene can maintain its activity over extended periods, but its stability may be affected by environmental conditions . Long-term exposure to the compound can lead to sustained inhibition of VEGF and other enzymes, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1,1’-Azonaphthalene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic or adverse effects, including cellular proliferation and tumor formation . These threshold effects highlight the importance of dosage optimization in experimental studies involving 1,1’-Azonaphthalene.
Metabolic Pathways
1,1’-Azonaphthalene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function
Transport and Distribution
The transport and distribution of 1,1’-Azonaphthalene within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence the localization and accumulation of 1,1’-Azonaphthalene, affecting its overall activity and function.
Subcellular Localization
1,1’-Azonaphthalene’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Azonaphthalene can be synthesized through the oxidative coupling of 1-naphthylamine. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or lead dioxide in an acidic medium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the azo compound .
Industrial Production Methods
Industrial production of 1,1’-Azonaphthalene may involve similar oxidative coupling methods but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-Azonaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthoquinones.
Reduction: Reduction of 1,1’-Azonaphthalene can yield 1-naphthylamine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and lead dioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1-Naphthylamine
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1,1’-Azonaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific optical and electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but with benzene rings instead of naphthalene rings.
1,1’-Azobiphenyl: Contains biphenyl rings connected by a nitrogen-nitrogen double bond.
4,4’-Azonaphthalene: Another isomer with the azo group connecting the 4 positions of the naphthalene rings.
Uniqueness
1,1’-Azonaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties compared to its analogs. The presence of naphthalene rings enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
dinaphthalen-1-yldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDZHMCYAIUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032331, DTXSID50870553 | |
Record name | 1,1'-Azonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(naphthalen-1-yl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-10-5 | |
Record name | 1,2-Di-1-naphthalenyldiazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Azonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-AZONAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Azonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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